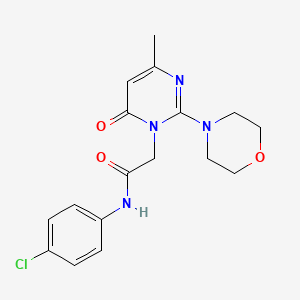

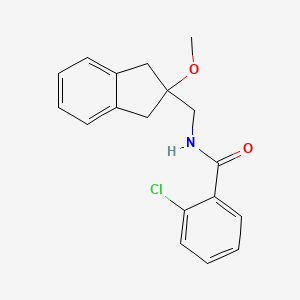

2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves the preparation of optical isomers from optically active precursors. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide and its isomers was achieved using commercially available trans-4-hydroxy-L-proline, leading to the creation of four optical isomers with varying pharmacological activities . This suggests that the synthesis of closely related compounds can be achieved through the manipulation of stereochemistry and the use of chiral starting materials.

Molecular Structure Analysis

The molecular structure of compounds in this class has been extensively characterized using various techniques. X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods have been employed to determine the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, revealing an orthorhombic space group and two independent molecules in the asymmetric unit . Similarly, 4-chloro-N-(2-methoxyphenyl)benzamidoxime was characterized by X-ray diffraction and spectroscopic methods, showing a Z configuration and a centrosymmetric dimer form due to hydrogen bonding . These studies indicate that the molecular structure of such compounds is complex and can exhibit different configurations and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity and interactions of these compounds can be inferred from their molecular structure and the presence of functional groups. For example, the intramolecular N-H...O hydrogen bond observed in the structure of 4-chloro-N-(2-methoxyphenyl)benzamidoxime suggests a propensity for hydrogen bonding, which could influence its reactivity in chemical reactions . Additionally, the presence of chloro, methoxy, and benzamide groups in these molecules may allow for further chemical modifications and reactions, such as nucleophilic substitutions or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Polymorphism, as observed in 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, can lead to different physical properties, such as melting points and stability . The presence of different functional groups and the overall molecular geometry can also influence properties like solubility, boiling points, and spectral characteristics. The characterization of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides revealed the impact of molecular conformation and hydrogen bonding on the physical properties and the formation of different dimensional structures .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Chemical Reactions

One area of application involves the enantioselective synthesis of related compounds. For example, the synthesis of piperidines from methylpyroglutamate, involving N-methoxy-N-methylamide derivatives, showcases the utility of related chemical structures in synthesizing complex organic molecules with potential pharmacological activities (Calvez, Chiaroni, & Langlois, 1998). Similarly, the cyclocondensation of chloroethenylbenzamide analogs with amidines and hydrogen sulfide demonstrates the chemical versatility and reactivity of benzamide derivatives, leading to the formation of various heterocyclic compounds (Demidchuk et al., 2009).

Pharmacological Investigations

Benzamide derivatives have been extensively studied for their neuroleptic and pharmacological properties. Research on compounds like YM-09151-2, a benzamide derivative, has revealed its potential as a neuroleptic agent, with studies focusing on its dopamine receptor antagonism and effects on prolactin levels (Meltzer, Mikuni, Simonović, & Gudelsky, 1983). These findings underscore the significance of benzamide derivatives in neuropsychiatric disorder treatments.

Structural and Molecular Studies

The structural analysis of benzamide derivatives, including X-ray diffraction and density functional theory (DFT) calculations, provides insights into their molecular geometry, electronic properties, and potential antioxidant activities. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed to determine its structural characteristics and antioxidant properties (Demir et al., 2015).

Synthesis of Heterocyclic Compounds

Benzamide derivatives are also pivotal in synthesizing a wide range of heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of benzamide derivatives in developing new drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Advanced Material Science Applications

Benzamide derivatives' unique molecular structures make them suitable for investigating new modes of organization in materials science, such as their role in the self-assembly processes of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-22-18(10-13-6-2-3-7-14(13)11-18)12-20-17(21)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCNOPWEGQSWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2548918.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)

![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)